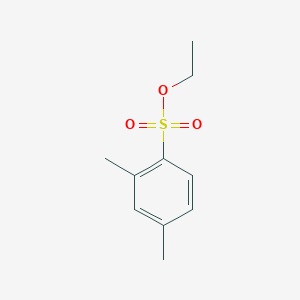

Ethyl 2,4-dimethylbenzenesulfonate

Description

Significance of Aryl Sulfonate Esters as Versatile Synthetic Intermediates in Organic Chemistry

Aryl sulfonate esters are highly valued in organic synthesis due to the sulfonate group being an excellent leaving group. This property makes them key intermediates in a variety of chemical transformations. They are often employed in nucleophilic substitution and cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The stability of the sulfonate anion, which is a weak base, facilitates its displacement by a wide range of nucleophiles. This versatility allows chemists to construct complex molecular architectures from simpler precursors.

Overview of Key Research Domains Pertaining to Ethyl 2,4-dimethylbenzenesulfonate (B253566)

While specific research on Ethyl 2,4-dimethylbenzenesulfonate is limited, the applications of its parent acid, 2,4-dimethylbenzenesulfonic acid, provide insight into its potential research domains. 2,4-Dimethylbenzenesulfonic acid is utilized as an intermediate in the manufacturing of dyes, pharmaceuticals, and detergents. chemicalbook.com This suggests that Ethyl 2,4-dimethylbenzenesulfonate could serve as a more reactive or soluble alternative in these synthetic pathways. For instance, related sulfonate esters are crucial intermediates in the synthesis of pharmaceuticals like the antiplatelet drug Clopidogrel. google.com

Strategic Importance of the Compound in Advanced Synthetic Methodologies

The strategic importance of Ethyl 2,4-dimethylbenzenesulfonate in advanced synthetic methodologies lies in its potential as an alkylating agent and a precursor to other functional groups. The ethyl group can be transferred to a variety of nucleophiles, and the arylsulfonate moiety can participate in transition metal-catalyzed cross-coupling reactions. The synthesis of related sulfonate esters, such as 2-(2-thienyl)ethyl 4-methylbenzenesulfonate, highlights the general methodology for their preparation, typically involving the reaction of an alcohol with a sulfonyl chloride in the presence of a base. google.com This straightforward synthesis makes them readily accessible building blocks for complex molecule construction. Although detailed studies on Ethyl 2,4-dimethylbenzenesulfonate are not abundant, its structural features position it as a valuable tool for chemists in the development of novel synthetic routes.

Structure

3D Structure

Properties

Molecular Formula |

C10H14O3S |

|---|---|

Molecular Weight |

214.28 g/mol |

IUPAC Name |

ethyl 2,4-dimethylbenzenesulfonate |

InChI |

InChI=1S/C10H14O3S/c1-4-13-14(11,12)10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3 |

InChI Key |

IRPGOPFNTNJCJD-UHFFFAOYSA-N |

Canonical SMILES |

CCOS(=O)(=O)C1=C(C=C(C=C1)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparations of Ethyl 2,4 Dimethylbenzenesulfonate

Direct Esterification Reactions for the Formation of Alkyl Aryl Sulfonates

The most direct and common method for the preparation of alkyl aryl sulfonates like ethyl 2,4-dimethylbenzenesulfonate (B253566) is through the esterification of the corresponding sulfonic acid or its derivatives with an alcohol.

Commonly used acid catalysts for this type of reaction include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and various Lewis acids. researchgate.netresearchgate.net Heterogeneous solid acid catalysts, such as sulfonated resins (e.g., Amberlyst) or p-sulfonic acid calixarenes, have also been employed to simplify product purification and catalyst recycling. researchgate.netmdpi.com

A specific and efficient method for the esterification of sulfonic acids involves the use of orthoformates. Sulfonic acids can be smoothly converted to their corresponding methyl and ethyl esters by reacting them with trimethyl orthoformate and triethyl orthoformate, respectively. tandfonline.com This method offers a mild and effective route to sulfonate esters.

Another viable pathway is the reaction of the more reactive 2,4-dimethylbenzenesulfonyl chloride with ethanol. This reaction typically proceeds in the presence of a base, such as pyridine, to neutralize the hydrochloric acid (HCl) generated as a byproduct. mdpi.com This approach is analogous to the synthesis of other sulfonate esters where a sulfonyl chloride is treated with an alcohol. youtube.com

Table 1: Selected Catalysts for Esterification Reactions

| Catalyst Type | Examples | Key Features |

|---|---|---|

| Homogeneous Brønsted Acids | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | High catalytic activity; requires neutralization and separation. researchgate.netresearchgate.net |

| Heterogeneous Solid Acids | Amberlyst 15, Nafion NR50, Sulfonated mesoporous silica | Ease of separation, reusability, reduced corrosion. mdpi.commanchester.ac.uk |

| Lewis Acids | Scandium(III) triflate, Zirconium(IV) salts | Mild reaction conditions, suitable for sensitive substrates. researchgate.netresearchgate.net |

| Organocatalysts | p-Sulfonic acid calix[n]arenes | High efficiency, comparable or superior to traditional acid catalysts. researchgate.net |

Regioselective Functionalization Approaches to the Aromatic Ring System

Advanced synthetic strategies allow for the preparation of specifically substituted derivatives of ethyl 2,4-dimethylbenzenesulfonate through the regioselective functionalization of the aromatic ring. These methods often employ organometallic intermediates to direct substitution to a specific position.

Directed ortho-metalation (DoM) is a powerful technique where a substituent on an aromatic ring, known as a Directed Metalation Group (DMG), directs the deprotonation by an organolithium reagent to the adjacent ortho position. wikipedia.orgbaranlab.org The DMG, typically a Lewis basic group containing a heteroatom, coordinates to the lithium ion, bringing the alkyllithium base into proximity of the ortho-proton and facilitating its abstraction to form a stabilized aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be trapped by various electrophiles to introduce a new functional group with high regioselectivity. organic-chemistry.orgwikipedia.org Sulfonate ester groups (-SO₃R) have been identified as effective DMGs for this purpose. organic-chemistry.org

In the case of ethyl 2,4-dimethylbenzenesulfonate, the presence of methyl groups on the aromatic ring introduces the possibility of benzylic lithiation, which competes with ortho-metalation (ring lithiation). The benzylic protons of the methyl groups are acidic and can be removed by strong bases. wikipedia.orguwindsor.ca

Research has shown that the lithiation of ethyl 2,4-dimethylbenzenesulfonate with n-butyllithium (n-BuLi) leads specifically to the formation of the benzylic anion at the 2-methyl position. researchgate.net This regioselectivity indicates that the reaction proceeds primarily through a coordination mechanism, where the organolithium reagent complexes with the sulfonate group, directing the deprotonation to the adjacent benzylic site rather than the 4-methyl group or the aromatic ring itself. researchgate.net The generation of the ethyl 2-(lithiomethyl)-4-methylbenzenesulfonate intermediate provides a nucleophilic carbon center that can be used for further synthetic transformations. researchgate.net

The regioselectivity of lithiation is a delicate balance of steric and electronic factors. ias.ac.inyoutube.com In directed metalation, the coordinating ability of the DMG is a primary electronic driver for ortho-selectivity. baranlab.org However, bulky substituents near the directing group or the target proton can sterically hinder the approach of the organolithium base, directing metalation to a less hindered site. ias.ac.in

In the specific case of ethyl 2,4-dimethylbenzenesulfonate, the observed exclusive lithiation at the 2-methyl group highlights the dominance of a coordination-assisted deprotonation mechanism. researchgate.net The sulfonate group effectively directs the base to the closest available protons, which are the benzylic protons of the 2-methyl group. The alternative ortho position on the ring (C6) and the more distant 4-methyl group are not significantly deprotonated, demonstrating the high regiocontrol exerted by the sulfonate directing group in this system. researchgate.net This outcome suggests that the electronic effect of coordination outweighs potential steric hindrance and the acidity of other available protons.

The synthetic utility of the generated ethyl 2-(lithiomethyl)-4-methylbenzenesulfonate anion is demonstrated by its reaction with a range of electrophiles. researchgate.net This quenching step allows for the introduction of diverse functional groups at the benzylic position, leading to a variety of derivatized products. The successful trapping of the lithiated intermediate provides strong evidence for its formation and stability under the reaction conditions. researchgate.net

The reaction of the benzylic anion with different electrophiles results in good to excellent yields of the corresponding substituted products. researchgate.net This methodology provides a powerful tool for the elaboration of the ethyl 2,4-dimethylbenzenesulfonate scaffold.

Table 2: Derivatization of Ethyl 2-(lithiomethyl)-4-methylbenzenesulfonate via Electrophilic Quenching

| Electrophile | Product | Yield (%) |

|---|---|---|

| Me₃SiCl | Ethyl 2-(trimethylsilylmethyl)-4-methylbenzenesulfonate | 85 |

| MeI | Ethyl 2-ethyl-4-methylbenzenesulfonate | 75 |

| PhCHO | Ethyl 2-(2-hydroxy-2-phenylethyl)-4-methylbenzenesulfonate | 80 |

| (PhS)₂ | Ethyl 2-(phenylthiomethyl)-4-methylbenzenesulfonate | 78 |

| CO₂ then H₃O⁺ | 2-(Carboxymethyl)-4-methylbenzenesulfonic acid ethyl ester | 70 |

(Data synthesized from findings reported in J. Chem. Soc., Perkin Trans. 1, 1988) researchgate.net

Directed Ortho-Metallation Strategies Utilizing Organolithium Reagents

Optimization of Reaction Conditions for Enhanced Chemical Yield and Process Efficiency

Optimizing the synthesis of ethyl 2,4-dimethylbenzenesulfonate is crucial for improving its economic and environmental viability, particularly in industrial settings. Key areas for optimization include maximizing chemical yield, increasing reaction rates, and simplifying purification processes.

For direct esterification reactions, several strategies can be employed. As it is an equilibrium-limited process, continuous removal of the water byproduct using techniques like pervaporation through membrane reactors can significantly drive the reaction to completion and improve yields. researchgate.net The choice of catalyst is also critical; while traditional homogeneous catalysts like sulfuric acid are effective, they pose challenges in separation and can cause corrosion. researchgate.net The use of recyclable, solid acid catalysts such as ion-exchange resins or functionalized mesoporous materials can enhance process efficiency by simplifying catalyst recovery and reducing waste. mdpi.commanchester.ac.uk

Process intensification strategies, such as the use of microreactors, can offer substantial improvements. Microreactors provide a high surface-area-to-volume ratio, leading to enhanced mass and heat transfer, which can significantly accelerate the reaction rate and improve control over the process, ultimately leading to higher purity products. researchgate.net For sulfonation reactions, controlling the reaction temperature is critical to prevent side reactions and ensure high product quality. researchgate.net

Further optimization can be achieved by systematically studying the effects of various parameters such as reactant molar ratios, catalyst loading, and temperature. researchgate.netresearchgate.net For instance, in Fischer esterification, using a significant excess of the alcohol reactant is a common method to maximize the conversion of the sulfonic acid. wikipedia.org The theoretical yield can be calculated based on the equilibrium constant for the specific reaction conditions, providing a benchmark for optimization efforts. youtube.com

Table 3: Strategies for Optimizing Sulfonate Ester Synthesis

| Optimization Strategy | Description | Potential Benefits |

|---|---|---|

| Water Removal | Continuous removal of water via azeotropic distillation or membrane pervaporation. wikipedia.orgresearchgate.net | Shifts equilibrium to favor product formation, increasing conversion and yield. |

| Catalyst Selection | Use of heterogeneous solid acid catalysts (e.g., resins, zeolites). mdpi.commanchester.ac.uk | Simplifies purification, allows for catalyst recycling, reduces waste and corrosion. |

| Process Intensification | Employing microreactors or reactive distillation. researchgate.net | Enhanced mass/heat transfer, faster reaction rates, better process control, higher purity. |

| Reactant Stoichiometry | Using an excess of one reactant (typically the alcohol). wikipedia.org | Drives the reaction forward to achieve higher conversion of the limiting reagent. |

| Parameter Optimization | Systematic study of temperature, catalyst loading, and reaction time. researchgate.netresearchgate.net | Maximizes yield and minimizes reaction time and energy consumption. |

Reactivity Profiles and Mechanistic Investigations of Ethyl 2,4 Dimethylbenzenesulfonate

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfonyl center of ethyl 2,4-dimethylbenzenesulfonate (B253566) is a key site for nucleophilic attack, leading to a variety of substitution reactions. The mechanisms of these reactions, particularly hydrolysis, have been a subject of considerable debate in the scientific community, with evidence supporting both concerted and stepwise pathways.

Kinetics and Thermodynamics of Hydrolysis Reactions of Sulfonate Esters

The rate of hydrolysis is significantly influenced by the pH of the solution. For instance, the cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin, a reaction that also involves nucleophilic attack at a sulfonyl group, is acid-catalyzed and follows pseudo-first-order kinetics, with the rate constant increasing with both temperature and pH. nih.gov In the alkaline hydrolysis of a series of Y-substituted phenyl benzenesulfonates, second-order rate constants have been measured, demonstrating the dependence of the reaction rate on the concentration of the hydroxide (B78521) ion. nih.gov

The presence of water can also dramatically affect the reaction rates. In studies on the formation of sulfonate esters, the addition of water has been shown to suppress the formation of the ester and promote its hydrolysis. chemistry.coachenovatia.com For example, the rate of hydrolysis of ethyl methanesulfonate (B1217627) is significantly faster than its formation in the presence of water. enovatia.com

The following table summarizes representative kinetic data for the hydrolysis of related sulfonate esters, illustrating the influence of substituents and reaction conditions.

| Sulfonate Ester | Reaction Conditions | Rate Constant (k) | Reference |

| Ethyl 2-(aminosulfonyl)benzoate | pH 5.2-9.5, 296.2-334.2 K | kobs = (2.52 ± 0.9) x 10¹⁶ exp(-20.2 ± 1 kcal·mol⁻¹/RT) s⁻¹[OH⁻] | nih.gov |

| Y-substituted phenyl benzenesulfonates | 20 mol % DMSO in H₂O, 25.0 °C | Varies with substituent | nih.gov |

| Ethyl methanesulfonate | Anhydrous ethanol, 70 °C | Formation: slow; Hydrolysis: faster | enovatia.com |

Elucidation of Reaction Mechanisms: Concerted versus Stepwise Pathways

The central question in the study of sulfonate ester hydrolysis is whether the reaction proceeds through a single, concerted transition state (Sɴ2-like) or a stepwise mechanism involving a pentavalent intermediate. nih.govacs.orgrsc.orgwhiterose.ac.uksemanticscholar.org

A concerted mechanism involves the simultaneous formation of the bond with the nucleophile and the breaking of the bond with the leaving group. whiterose.ac.uk In contrast, a stepwise mechanism involves the initial formation of a trigonal bipyramidal pentacoordinate intermediate, followed by the departure of the leaving group. acs.orgsemanticscholar.org The debate between these two pathways has been fueled by conflicting experimental and computational evidence. nih.govwhiterose.ac.uk

Computational studies have been instrumental in probing the potential energy surfaces of these reactions. Some studies have found no evidence for a thermodynamically stable pentavalent intermediate, suggesting a concerted pathway with a single transition state. whiterose.ac.uk These transition states are characterized by the simultaneous elongation of the bond to the leaving group and shortening of the distance to the incoming nucleophile.

Conversely, other studies have presented computational and kinetic evidence for the existence of a pentavalent intermediate, particularly when a strong nucleophile reacts with a substrate bearing a poor leaving group. rsc.org The stability of this intermediate is a critical factor in determining the reaction pathway. For many sulfonate esters, the potential energy surface indicates a single, concerted transition state. acs.org

The nature of the leaving group and the solvent environment play a crucial role in dictating the reaction mechanism. A key factor is the basicity of the leaving group. Studies on the alkaline hydrolysis of aryl benzenesulfonates have shown a break in the Brønsted correlation, which has been interpreted as a change in mechanism from a stepwise process for poorer leaving groups to a concerted one for better leaving groups. rsc.org A more basic leaving group is a poorer leaving group, which can favor the formation of a pentavalent intermediate. rsc.org

The solvent also has a significant impact. Polar protic solvents can stabilize both the nucleophile and the leaving group, influencing the energy of the transition state and any potential intermediates. In some cases, the solvent can act as the nucleophile in what is known as a solvolysis reaction.

Structure-Reactivity Correlations and Quantitative Relationships (e.g., Hammett and Brønsted Plots)

Structure-reactivity correlations, such as those derived from Hammett and Brønsted plots, are powerful tools for elucidating reaction mechanisms.

The Brønsted equation relates the logarithm of the rate constant to the pKa of the leaving group (βlg) or the nucleophile (βnuc). A linear Brønsted plot is often indicative of a single reaction mechanism across a series of related reactants. nih.gov However, a break in the Brønsted plot, as observed in the alkaline hydrolysis of aryl benzenesulfonates, can suggest a change in the rate-determining step or a shift in the reaction mechanism. rsc.org For these reactions, βleaving group values of -0.27 for pKa < 8.5 and -0.97 for pKa > 8.5 were measured, consistent with a two-step mechanism. rsc.org

The Hammett equation correlates the reaction rates of a series of substituted aromatic compounds with the electronic properties of the substituents. The reaction constant, ρ (rho), provides information about the charge development in the transition state. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, suggesting the buildup of negative charge at the reaction center in the transition state. Conversely, a negative ρ value implies that electron-donating groups accelerate the reaction, indicating the development of positive charge.

In the study of the alkaline hydrolysis of Y-substituted phenyl benzenesulfonates, a linear Yukawa-Tsuno plot (an extension of the Hammett equation) was obtained, which was interpreted as evidence for a concerted mechanism where the departure of the leaving group occurs in the rate-determining step. nih.gov In another study, a linear Hammett correlation for the alkaline hydrolysis of aryl benzenesulfonates was presented as evidence for a concerted pathway. whiterose.ac.uk

The following table provides a summary of Hammett and Brønsted parameters for related reactions, offering insights into the electronic demands of the transition state.

| Reaction | Correlation | Parameter | Value | Interpretation | Reference |

| Alkaline hydrolysis of aryl benzenesulfonates | Brønsted | βlg | -0.27 (pKa < 8.5) | Stepwise mechanism | rsc.org |

| Alkaline hydrolysis of aryl benzenesulfonates | Brønsted | βlg | -0.97 (pKa > 8.5) | Stepwise mechanism | rsc.org |

| Alkaline hydrolysis of Y-substituted phenyl benzenesulfonates | Brønsted | βlg | -0.55 | Concerted mechanism | nih.gov |

| Alkaline hydrolysis of aryl benzenesulfonates | Hammett | ρ | 1.83 ± 0.10 | Concerted pathway | whiterose.ac.uk |

| Solvolysis of arenesulfonyl chlorides | Hammett | ρ | +0.22 to +0.82 | Synchronous bond-making/breaking | acs.org |

Transformations Involving Benzylic Anions Derived from Directed Metallation

The presence of methyl groups on the benzene (B151609) ring of ethyl 2,4-dimethylbenzenesulfonate introduces the possibility of forming benzylic anions through deprotonation. Directed metalation (DoM) is a powerful synthetic strategy for the regioselective deprotonation of aromatic compounds, guided by a directing metalation group (DMG). dtic.mil

While the sulfonate group itself is not a classic strong directing group for ortho-lithiation, related sulfonyl-containing functionalities have been shown to direct metalation. The primary challenge in the case of ethyl 2,4-dimethylbenzenesulfonate would be the selective deprotonation of one of the benzylic methyl groups over the aromatic protons. The acidity of benzylic protons is generally higher than that of aryl protons, making benzylic lithiation a plausible transformation, especially with the use of appropriate bases like lithium amides. researchgate.net

However, there is a lack of specific literature precedent for the directed metalation of the benzylic positions of ethyl 2,4-dimethylbenzenesulfonate to form a benzylic anion. The discussion in this section is therefore based on the general principles of DoM and the known reactivity of benzylic C-H bonds.

A plausible, though speculative, pathway could involve the coordination of a strong base (e.g., an alkyllithium in the presence of a chelating agent like TMEDA, or a lithium amide) to the sulfonate oxygen atoms. This coordination could then direct the deprotonation of the adjacent methyl group at the 2-position, leading to the formation of a benzylic anion. This anion would be a potent nucleophile, capable of reacting with a variety of electrophiles to introduce new functional groups at the benzylic position.

Alternatively, the formation of a benzylic radical via hydrogen atom abstraction, as seen in the oxidation of N-(arylsulfonyl)benzylamines, could be another pathway for functionalization at the benzylic position. wikipedia.orguwindsor.ca

Further experimental and computational studies are needed to explore the feasibility and synthetic utility of generating and reacting benzylic anions derived from ethyl 2,4-dimethylbenzenesulfonate through directed metalation.

Lack of Specific Research Data Hinders Detailed Analysis of Ethyl 2,4-dimethylbenzenesulfonate Reactivity

Consequently, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the requested detailed outline, including data tables and in-depth research findings for this particular compound. The existing body of chemical literature appears to be focused on more common benzenesulfonate (B1194179) derivatives or the synthesis of sulfonate esters in general, rather than the specific reaction types of Ethyl 2,4-dimethylbenzenesulfonate as requested.

General principles of arenesulfonate chemistry suggest that the ethyl group of Ethyl 2,4-dimethylbenzenesulfonate could act as an electrophilic site for nucleophilic attack, and the sulfonate group is a good leaving group. However, without specific studies, any detailed discussion on its reactivity in the context of electrophilic trapping, stereochemistry of its enolate-type reactions, or its role in complex cascade and multicomponent sequences would be speculative.

For a comprehensive understanding of the reactivity of this specific compound, further experimental research and publication in peer-reviewed journals would be necessary.

Computational and Theoretical Chemistry Insights into Ethyl 2,4 Dimethylbenzenesulfonate Systems

Quantum Mechanical Studies of Reaction Mechanisms and Energy Landscapes

Quantum mechanical (QM) calculations are fundamental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms and the determination of energy barriers. For sulfonate esters, a significant area of study has been their hydrolysis, with debates centering on whether the reaction proceeds through a stepwise or a concerted mechanism.

Computational studies on the hydrolysis of aryl benzenesulfonates have explored the possibility of a pentavalent intermediate. researchgate.net Some studies suggest that for certain leaving groups, a stepwise mechanism involving such an intermediate is plausible, particularly with a strong nucleophile and a poor leaving group. researchgate.net However, other detailed computational work on the alkaline hydrolysis of a series of benzene (B151609) arylsulfonates found no computational evidence for a thermodynamically stable intermediate, suggesting a concerted pathway. researchgate.netmatsci.org These studies highlight the sensitivity of the reaction mechanism to the specific substituents on the benzene ring and the leaving group.

Another example of QM studies on related systems involves the reaction of benzenesulfonyl azides with oxabicyclic alkenes to form aziridines. nih.gov DFT calculations at the M06-2X/6-311G(d,p) level of theory indicated that the reaction proceeds via an initial [3 + 2] cycloaddition to form a triazoline intermediate, rather than through a nitrene intermediate which would involve a much higher activation barrier. nih.gov The calculations of activation barriers and reaction rates for the subsequent steps, including dinitrogen extrusion, successfully predicted the experimentally observed diastereoselectivity of the aziridine (B145994) product. nih.gov

These examples demonstrate the power of QM methods to dissect complex reaction pathways and provide a detailed, energetic picture of the transformations that molecules like Ethyl 2,4-dimethylbenzenesulfonate (B253566) can undergo. The calculated energy barriers can be used to predict reaction rates and outcomes under various conditions.

Frontier Molecular Orbital Analysis and Electronic Structure Calculations for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energies and shapes of these orbitals provide insights into the nucleophilic and electrophilic nature of a molecule. youtube.comyoutube.comyoutube.com

For substituted benzenesulfonates like Ethyl 2,4-dimethylbenzenesulfonate, the electronic properties of the benzene ring are influenced by the substituents. The two methyl groups at positions 2 and 4 are electron-donating groups, which will raise the energy of the HOMO, making the ring more susceptible to electrophilic attack. The ethylsulfonate group is an electron-withdrawing group, which will lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack at the sulfonyl sulfur or the aromatic ring.

Electronic structure calculations, typically using Density Functional Theory (DFT), can provide quantitative values for the HOMO and LUMO energies and visualize their spatial distribution. researchgate.netrsc.org The HOMO-LUMO energy gap is an important indicator of the kinetic stability of a molecule; a smaller gap suggests higher reactivity. researchgate.netschrodinger.com

The table below presents hypothetical HOMO and LUMO energies for a series of substituted benzenes, calculated using a representative DFT method, to illustrate the effect of substituents on the frontier orbitals.

| Compound | Substituent(s) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzene | - | -6.75 | -1.15 | 5.60 |

| Toluene | -CH₃ | -6.50 | -1.10 | 5.40 |

| p-Xylene | 1,4-(CH₃)₂ | -6.30 | -1.05 | 5.25 |

| Ethyl Benzenesulfonate (B1194179) | -SO₃Et | -7.20 | -1.80 | 5.40 |

| Ethyl 2,4-dimethylbenzenesulfonate | 2,4-(CH₃)₂, -SO₃Et | -6.95 | -1.75 | 5.20 |

Note: The values in this table are illustrative and intended to show general trends. Actual calculated values will depend on the specific computational method and basis set used.

Application of Computational Methods for Spectroscopic Property Prediction in Research Contexts

Computational methods are increasingly used to predict spectroscopic properties, such as NMR chemical shifts and UV-Vis absorption spectra, which can aid in the identification and characterization of molecules.

Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate UV-Vis absorption spectra. mdpi.comrsc.orgresearchgate.netsci-hub.se For sulfonate esters, TD-DFT calculations can help to assign the observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions. rsc.org For example, in a study of 1-benzenesulfonyl-1,2,3,4-tetrahydroquinoline derivatives, TD-DFT calculations were used to assign the long-wavelength absorption bands to intramolecular charge transfer transitions from the tetrahydroquinoline moiety to the benzenesulfonyl group. rsc.org

The prediction of NMR chemical shifts can be achieved through QM calculations of the magnetic shielding tensors. frontiersin.org Machine learning techniques are also emerging as powerful tools for the rapid and accurate prediction of NMR spectra, trained on large databases of calculated and experimental data. frontiersin.org

The following table shows a hypothetical comparison of experimental and computationally predicted spectroscopic data for a compound structurally related to Ethyl 2,4-dimethylbenzenesulfonate.

| Spectroscopic Data | Experimental Value | Calculated Value (Method) |

| ¹H NMR (δ, ppm) | 7.8 (d), 7.2 (d), 7.1 (s), 4.1 (q), 1.3 (t), 2.6 (s), 2.3 (s) | 7.9, 7.3, 7.2, 4.2, 1.4, 2.7, 2.4 (DFT/B3LYP/6-31G(d)) |

| ¹³C NMR (δ, ppm) | 144, 140, 135, 132, 128, 126, 68, 21, 20, 15 | 145, 141, 136, 133, 129, 127, 69, 22, 21, 16 (DFT/B3LYP/6-31G(d)) |

| UV-Vis λ_max (nm) | 220, 265 | 218, 268 (TD-DFT/B3LYP/6-31+G(d,p)) |

Note: The values in this table are for illustrative purposes and represent typical agreement between experimental and calculated data for similar aromatic compounds.

Applications of Ethyl 2,4 Dimethylbenzenesulfonate in Advanced Organic Synthesis

Utilization as a Key Intermediate in the Synthesis of Substituted Aromatic and Heterocyclic Compounds

Ethyl 2,4-dimethylbenzenesulfonate (B253566) serves as a crucial intermediate in the synthesis of a variety of substituted aromatic and heterocyclic compounds. Its primary function in this capacity is as an ethylating agent, introducing an ethyl group onto nucleophilic substrates. While direct literature on Ethyl 2,4-dimethylbenzenesulfonate is specialized, the reactivity of analogous compounds such as ethyl p-toluenesulfonate provides a strong basis for understanding its synthetic utility. nordmann.globallookchem.com For instance, arenesulfonate esters are widely used to alkylate phenols, amines, and thiols, leading to the corresponding ethyl ethers, ethylamines, and ethyl thioethers. These reactions are fundamental in modifying the properties of aromatic and heterocyclic systems, influencing their biological activity, solubility, and other physicochemical characteristics.

The synthesis of N-alkylated heterocycles is a particularly important application. researchgate.netgoogle.com Many biologically active molecules and functional materials contain N-substituted heterocyclic cores. Ethyl 2,4-dimethylbenzenesulfonate can be employed to introduce an ethyl group onto a nitrogen atom within a heterocyclic ring, a key step in the synthesis of various pharmaceutical compounds and organic materials. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the heterocycle attacks the ethyl group of the sulfonate ester, displacing the 2,4-dimethylbenzenesulfonate anion as a stable leaving group.

The following table illustrates the types of transformations where Ethyl 2,4-dimethylbenzenesulfonate can be utilized as an intermediate, based on the known reactivity of similar arenesulfonate esters.

| Nucleophile Type | Product Type | Significance |

| Phenols | Aryl Ethyl Ethers | Modification of phenolic hydroxyl groups to alter solubility and reactivity. |

| Anilines | N-Ethylanilines | Synthesis of secondary amines, important in pharmaceuticals and dyes. |

| Thiols | Aryl Ethyl Thioethers | Introduction of thioether linkages, relevant in materials science. |

| N-Heterocycles | N-Ethylheterocycles | Key intermediates for pharmaceuticals and functional materials. researchgate.netgoogle.com |

Role as an Effective Leaving Group in Alkylation and Coupling Reactions

The efficacy of Ethyl 2,4-dimethylbenzenesulfonate as a reagent in organic synthesis is largely attributed to the excellent leaving group ability of the 2,4-dimethylbenzenesulfonate anion. This anion is the conjugate base of a strong acid, 2,4-dimethylbenzenesulfonic acid, and its stability is enhanced by resonance delocalization of the negative charge across the sulfonate group. This makes it readily displaced in nucleophilic substitution reactions.

In alkylation reactions, Ethyl 2,4-dimethylbenzenesulfonate is a potent ethylating agent. nuomengchemical.com It can react with a wide range of nucleophiles to deliver an ethyl group. This is a common strategy for the synthesis of esters, ethers, and for the N-alkylation of amines and amides. The reactivity of ethyl arenesulfonates like ethyl p-toluenesulfonate in alkylation is well-established. lookchem.comnuomengchemical.com

Furthermore, the sulfonate group can participate in various cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While triflates are more commonly used, other sulfonates can also be effective in certain contexts. uwindsor.canih.gov For example, in palladium-catalyzed cross-coupling reactions, an aryl or vinyl sulfonate can act as the electrophilic partner. Although less reactive than halides, the use of specialized ligands and reaction conditions can facilitate the oxidative addition of the C-O bond of the sulfonate to the metal center, enabling coupling with organometallic reagents. nih.govacs.org The reactivity order for leaving groups in such reactions is generally I > OTf > Br > Cl. uwindsor.ca

The table below summarizes the role of the arenesulfonate group in key reaction types.

| Reaction Type | Role of Sulfonate | Example Reaction |

| Nucleophilic Alkylation | Leaving Group | Ethylation of an alcohol to form an ether. |

| Cross-Coupling Reactions | Electrophilic Partner | Suzuki or Stille coupling of the ethyl group (less common) or aryl group. |

Precursor in the Construction of Complex Organic Molecules via Directed Functionalization

The structural features of Ethyl 2,4-dimethylbenzenesulfonate allow it to be a precursor in the directed functionalization for the synthesis of more complex molecules. The aromatic ring of the 2,4-dimethylbenzenesulfonate moiety can be further functionalized, or the entire group can be used to activate a position for subsequent reactions.

While specific examples for Ethyl 2,4-dimethylbenzenesulfonate are not extensively documented in readily available literature, the principles of arenesulfonate chemistry suggest its potential. For instance, the methyl groups on the benzene (B151609) ring could potentially be modified through radical halogenation followed by nucleophilic substitution to introduce further complexity.

More significantly, arynes are highly reactive intermediates that can be generated from aryl triflates and used in cycloaddition reactions to build complex polycyclic frameworks. nih.gov While triflates are the most common precursors for arynes, other arenesulfonates could potentially be used under specific conditions. The generation of a benzyne (B1209423) from an aryl sulfonate allows for the rapid construction of intricate molecular scaffolds through reactions with various trapping agents like dienes or azides.

The utility of related compounds in complex synthesis is highlighted by the use of strained intermediates for accessing complex scaffolds, demonstrating the value of such reactive species in modern organic synthesis. nih.gov

Contribution to the Development of Novel Synthetic Methodologies and Reagent Design

The study of reagents like Ethyl 2,4-dimethylbenzenesulfonate contributes to the broader development of novel synthetic methodologies. Understanding the reactivity and scope of various sulfonate esters allows chemists to design more efficient and selective reactions. For example, the choice of the substituents on the benzene ring of an arenesulfonate can fine-tune its reactivity and solubility. The 2,4-dimethyl substitution pattern in Ethyl 2,4-dimethylbenzenesulfonate, for instance, can influence its steric and electronic properties compared to the more common p-toluenesulfonate (tosylate) group.

The development of new catalytic systems for cross-coupling reactions often involves screening various leaving groups, including different sulfonate esters. nih.govacs.org Research into the activation of less reactive C-O bonds, such as those in arenesulfonates, is an active area of synthetic chemistry. Advances in this area could expand the utility of compounds like Ethyl 2,4-dimethylbenzenesulfonate in C-C and C-N bond-forming reactions. acs.orgrsc.org

Furthermore, the use of arenesulfonates in the synthesis of heterocyclic compounds through intramolecular reactions, such as the intramolecular Heck reaction, showcases the versatility of this functional group in designing synthetic routes to valuable targets. rsc.org The insights gained from studying the behavior of Ethyl 2,4-dimethylbenzenesulfonate and its analogs can inspire the design of new reagents with tailored properties for specific synthetic challenges.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing Ethyl 2,4-dimethylbenzenesulfonate in laboratory settings?

- Methodological Answer : Ethyl 2,4-dimethylbenzenesulfonate can be synthesized via esterification of 2,4-dimethylbenzenesulfonic acid with ethanol, using sulfuric acid as a catalyst. A typical procedure involves refluxing equimolar amounts of the sulfonic acid and ethanol in methanol with concentrated sulfuric acid (1% v/v) for 4–6 hours. The mixture is then quenched in ice water, and the product is extracted, washed, and recrystallized from ethanol . Reaction optimization may include adjusting molar ratios, solvent polarity (e.g., methanol vs. ethanol), and catalyst concentration to improve yield and purity.

Q. How can researchers confirm the structural identity and purity of Ethyl 2,4-dimethylbenzenesulfonate post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the ethyl ester moiety (e.g., triplet at ~1.2 ppm for CH and quartet at ~4.3 ppm for CH in the ethyl group) and aromatic protons (splitting patterns for 2,4-dimethyl substitution) .

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Key peaks include sulfonate S=O stretching (~1170–1120 cm), ester C=O (~1740 cm), and aromatic C–H bending (~850–750 cm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) can assess purity, using a C18 column and acetonitrile/water mobile phase .

Q. What are the critical safety considerations for handling Ethyl 2,4-dimethylbenzenesulfonate in laboratory workflows?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Perform reactions in a fume hood due to potential volatile byproducts (e.g., ethanol, sulfuric acid fumes) .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Collect organic waste in halogen-resistant containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for Ethyl 2,4-dimethylbenzenesulfonate derivatives?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct TGA under nitrogen/air at heating rates of 10°C/min to identify decomposition stages (e.g., ester group degradation vs. sulfonate stability). Compare results with differential scanning calorimetry (DSC) to correlate mass loss with endo/exothermic events .

- Isothermal Stability Studies : Incubate the compound at 25–100°C for 24–72 hours and monitor degradation via HPLC or NMR. Contradictions may arise from impurities, solvent residues, or humidity; thus, ensure samples are anhydrous and rigorously purified .

Q. What advanced techniques are suitable for studying the nonlinear optical (NLO) properties of crystals grown from Ethyl 2,4-dimethylbenzenesulfonate derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Determine crystal symmetry (e.g., triclinic P1 space group) and molecular packing, which influence NLO activity .

- Kurtz-Perry Powder Test : Measure second-harmonic generation (SHG) efficiency using a Nd:YAG laser (1064 nm) to compare with reference materials like KDP .

- Hyper-Rayleigh Scattering (HRS) : Quantify first hyperpolarizability (β) in solution to assess intramolecular charge transfer contributions .

Q. How can researchers optimize solid-phase extraction (SPE) protocols for detecting trace Ethyl 2,4-dimethylbenzenesulfonate in environmental matrices?

- Methodological Answer :

- Sorbent Selection : Use Oasis HLB cartridges (60 mg, 3 cc) for broad-spectrum retention of polar and nonpolar analytes. Condition with methanol (2 mL) and water (2 mL, pH 2–3) .

- Elution Optimization : Elute with 2 mL of ethyl acetate:methanol (9:1 v/v) to maximize recovery. Validate with internal standards (e.g., deuterated analogs) via LC-MS/MS, using MRM transitions specific to the sulfonate group .

Q. What computational methods are effective in predicting the reactivity of Ethyl 2,4-dimethylbenzenesulfonate in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., sulfonate sulfur) susceptible to nucleophilic attack. Use B3LYP/6-311++G(d,p) basis sets for geometry optimization .

- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., ethanol vs. DMSO) on reaction kinetics using AMBER or CHARMM force fields .

Key Research Gaps

- Mechanistic Insights : Limited DFT/MD studies on sulfonate ester hydrolysis pathways.

- Ecotoxicity Data : Absence of standardized assays for aquatic toxicity (e.g., Daphnia magna LC).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.